molecular formula C5H6BrNO2S B2486226 4-Bromo-3,5-dimethoxy-1,2-thiazole CAS No. 119224-70-3

4-Bromo-3,5-dimethoxy-1,2-thiazole

Cat. No.: B2486226
CAS No.: 119224-70-3
M. Wt: 224.07
InChI Key: QXUSWDSZOXPYAV-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethoxy-1,2-thiazole is a heterocyclic organic compound that features a thiazole ring substituted with two methoxy groups and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,5-dimethoxy-1,2-thiazole typically involves the bromination of 3,5-dimethoxy-1,2-thiazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common to achieve high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5-dimethoxy-1,2-thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiazole ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium alkoxides, thiols, and amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include de-brominated thiazoles or modified thiazole rings.

Scientific Research Applications

4-Bromo-3,5-dimethoxy-1,2-thiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3,5-dimethoxy-1,2-thiazole: Unique due to the presence of both bromine and methoxy groups on the thiazole ring.

    3,5-Dimethoxy-1,2-thiazole: Lacks the bromine atom, resulting in different reactivity and applications.

    4-Bromo-1,2-thiazole:

Uniqueness

This compound is unique due to the combination of bromine and methoxy groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-bromo-3,5-dimethoxy-1,2-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO2S/c1-8-4-3(6)5(9-2)10-7-4/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUSWDSZOXPYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NS1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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